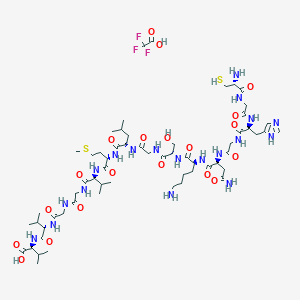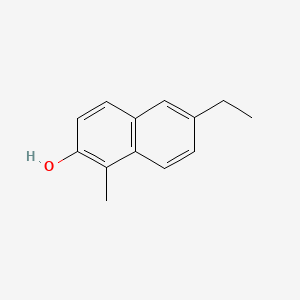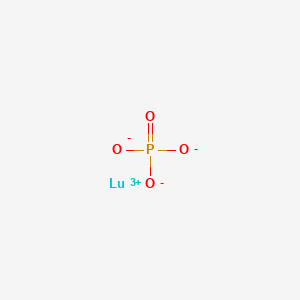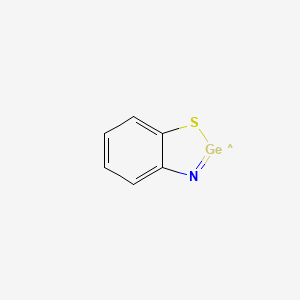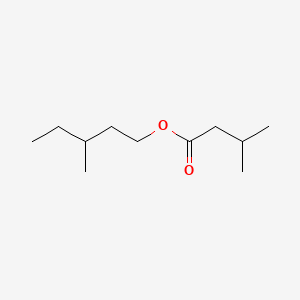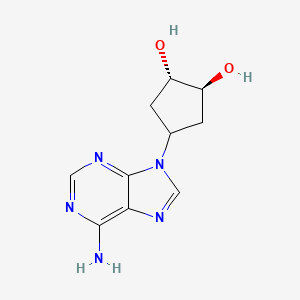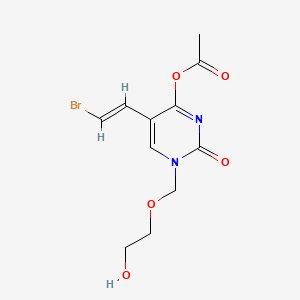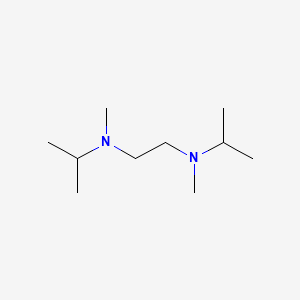
Uridine 5'-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-benzoate is a derivative of uridine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of a benzoate group attached to the 5’ position of the uridine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-benzoate typically involves the esterification of uridine with benzoic acid. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of uridine 5’-benzoate may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized to form benzoic acid derivatives.
Reduction: The uridine moiety can be reduced to form dihydro-uridine derivatives.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can have different biological activities and properties.
Applications De Recherche Scientifique
Uridine 5’-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Medicine: Uridine derivatives are investigated for their potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of uridine 5’-benzoate involves its incorporation into nucleic acids or its conversion into active metabolites. In cells, uridine 5’-benzoate can be phosphorylated to form uridine monophosphate, which is further converted into other nucleotides. These nucleotides participate in various biochemical pathways, including RNA synthesis and glycosylation processes. The benzoate group may also influence the compound’s interaction with enzymes and transporters, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Uridine 5’-benzoate can be compared with other uridine derivatives such as uridine 5’-monophosphate and uridine 5’-diphosphate. While all these compounds share the uridine core, the presence of different functional groups (e.g., benzoate, phosphate) imparts unique properties and biological activities. For instance, uridine 5’-monophosphate is primarily involved in nucleotide metabolism, whereas uridine 5’-benzoate may have distinct pharmacokinetic and pharmacodynamic profiles due to the benzoate group.
List of Similar Compounds
- Uridine 5’-monophosphate
- Uridine 5’-diphosphate
- Uridine 5’-triphosphate
- Uridine 5’-acetate
These comparisons highlight the uniqueness of uridine 5’-benzoate and its potential for specialized applications in research and medicine.
Propriétés
Numéro CAS |
54618-06-3 |
|---|---|
Formule moléculaire |
C16H16N2O7 |
Poids moléculaire |
348.31 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H16N2O7/c19-11-6-7-18(16(23)17-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H,17,19,23)/t10-,12-,13-,14-/m1/s1 |
Clé InChI |
SRLQBOIASWUQBN-FMKGYKFTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


